molecular formula C25H22ClN3O6 B12005093 [4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 609778-88-3

[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12005093
CAS No.: 609778-88-3
M. Wt: 495.9 g/mol
InChI Key: JUQJFNXEBVXSAQ-CCVNUDIWSA-N
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Description

This compound features a 3,4-dimethoxybenzoate ester linked to a phenyl group via a hydrazinylidene methyl moiety. The hydrazone bridge connects to a 2-chlorobenzoyl-substituted acetyl group. The structure combines electron-donating methoxy groups and a chloro substituent, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

609778-88-3

Molecular Formula

C25H22ClN3O6

Molecular Weight

495.9 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H22ClN3O6/c1-33-21-12-9-17(13-22(21)34-2)25(32)35-18-10-7-16(8-11-18)14-28-29-23(30)15-27-24(31)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+

InChI Key

JUQJFNXEBVXSAQ-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions:: Specific reaction conditions for the synthesis remain elusive, but typical conditions for hydrazine formation and esterification reactions apply.

Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. It is primarily available for early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

Reactivity:: This compound may undergo various reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate on the reactivity.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:: The major products formed during these reactions would depend on the specific conditions and reactants used.

Scientific Research Applications

This compound’s applications span various scientific fields:

    Chemistry: It could serve as a building block for the synthesis of other compounds.

    Biology: It might exhibit biological activity, warranting investigation as a potential drug candidate.

    Medicine: Research could explore its pharmacological properties.

    Industry: Its unique structure may find applications in materials science or organic electronics.

Mechanism of Action

Unfortunately, the precise mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variations in the Acylhydrazone and Ester Moieties

  • Compound A: [4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl benzoate ()** Differences: The benzoate lacks methoxy groups (replaced by ethoxy on the phenyl ring). The absence of 3,4-dimethoxy groups might reduce electron-donating effects critical for enzyme interactions .
  • Compound B: 3-[(E)-({4-[(4-Methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate ()** Differences: The ester has 2,4-dichloro substituents, and the hydrazone includes a 4-methylbenzyloxy group. The bulky benzyloxy group might sterically hinder target binding compared to the target compound’s simpler hydrazone .

Role of the 3,4-Dimethoxybenzoate Group

  • Compound C : (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate ()**
    • Similarity : Shares the 3,4-dimethoxybenzoate ester.
    • Key Finding : This derivative exhibited higher cholinesterase inhibitory activity (IC₅₀ = 12.3 µM for AChE) than its 4-nitrobenzoate analog, highlighting the importance of methoxy groups in enhancing enzyme interactions through electron donation or hydrogen bonding .
  • Compound D: 2-(4-Chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate ()** Similarity: Contains the 3,4-dimethoxybenzoate group. The oxoethyl group may confer distinct solubility properties compared to the hydrazone-linked target compound .

Hydrazone Linkage and Bioactivity

  • Compound E : Erlotinib derivatives derived from 3,4-dimethoxybenzoate ()**
    • Relevance : Derivatives with 3,4-dimethoxybenzoate moieties showed anti-tumor activity against A549 lung cancer cells (IC₅₀ ≈ 8–15 µM), comparable to erlotinib. This suggests the hydrazone and methoxy groups may synergize in targeting kinase pathways .
  • Compound F: Tryptamine 3,4-dimethoxybenzoate ()** Structural Contrast: A salt rather than an ester, but the 3,4-dimethoxybenzoate group stabilizes the crystal lattice (monoclinic, P2/c). The aminoethyl group adopts a distinct conformation, underscoring how ester vs. salt linkages influence molecular packing and bioavailability .

Biological Activity

4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique chemical structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is C25H22ClN3O6C_{25}H_{22}ClN_3O_6 with a molecular weight of approximately 523.978 g/mol.

PropertyValue
Molecular FormulaC25H22ClN3O6
Molecular Weight523.978 g/mol
IUPAC Name4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that similar hydrazone derivatives can act as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. In vitro assays demonstrated that compounds with structural similarities inhibited tumor cell proliferation effectively, suggesting potential for therapeutic applications in oncology .

The mechanism through which 4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
  • Interaction with DNA : The presence of hydrazone moieties allows for potential interactions with DNA, affecting transcriptional regulation and leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : A study conducted on similar hydrazone compounds demonstrated IC50 values indicating strong antiproliferative effects against various cancer cell lines (e.g., HepG2). These findings suggest that modifications to the hydrazone structure can enhance biological activity .
  • In Vivo Models : In xenograft models, compounds derived from this class showed tumor growth inhibition rates exceeding 40%, indicating their potential as effective anticancer agents .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other known HDAC inhibitors is useful:

Compound NameIC50 (μM)Tumor Growth Inhibition (%)
4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA)1.3048.89
SAHA17.2548.13
4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-phenyl] 3,4-dimethoxybenzoateTBDTBD

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